Lipophilicity (LogP) Comparison: 4-Phenyl vs. 4-Methyl Substitution Drives a >2-Log Unit Increase
3-Methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6-one exhibits a calculated LogP of 4.69, compared to 2.59 for the 3,4-dimethyl-1-phenyl analog (CAS 74169-52-1) . This ~2.1 log-unit increase is attributable to replacing the 4-methyl group with a 4-phenyl ring, resulting in substantially higher predicted membrane permeability and potential for CNS penetration .
4.69 3,4-Dimethyl analog
2.59 Δ +2.10
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 4.69 |
| Comparator Or Baseline | 3,4-Dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one (CAS 74169-52-1), LogP = 2.59 |
| Quantified Difference | ΔLogP = +2.10 |
| Conditions | Predicted LogP values from chemical database entries (ChemSrc, ChemTradeHub) |
Why This Matters
A LogP difference of >2 units translates to roughly 100-fold difference in octanol/water partition coefficient, directly affecting compound distribution in in vitro assays and in vivo models, making the choice of substitution critical for achieving desired exposure profiles.
